molecular formula C14H15FN2 B15218822 1-(5-Fluoronaphthalen-1-yl)piperazine

1-(5-Fluoronaphthalen-1-yl)piperazine

Cat. No.: B15218822
M. Wt: 230.28 g/mol
InChI Key: WSPOIICUICIYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Fluoronaphthalen-1-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a fluorine atom attached to the naphthalene ring, which is further connected to a piperazine moiety. The presence of the fluorine atom can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoronaphthalen-1-yl)piperazine typically involves the reaction of 5-fluoronaphthalene with piperazine under specific conditions. One common method includes the use of a nucleophilic aromatic substitution reaction where the fluorine atom on the naphthalene ring is replaced by the piperazine group. This reaction often requires a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to proceed efficiently .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoronaphthalen-1-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

1-(5-Fluoronaphthalen-1-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Fluoronaphthalen-1-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to various receptors, enzymes, or other proteins, leading to modulation of their activities. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-(5-Fluoronaphthalen-1-yl)piperazine is unique due to the specific positioning of the fluorine atom on the naphthalene ring, which can significantly impact its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15FN2

Molecular Weight

230.28 g/mol

IUPAC Name

1-(5-fluoronaphthalen-1-yl)piperazine

InChI

InChI=1S/C14H15FN2/c15-13-5-1-4-12-11(13)3-2-6-14(12)17-9-7-16-8-10-17/h1-6,16H,7-10H2

InChI Key

WSPOIICUICIYNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.